molecular formula C15H22N2O2 B14937674 (2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14937674
M. Wt: 262.35 g/mol
InChI Key: GDUVSJAJKODTDU-JXMROGBWSA-N
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Description

(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between 4-methoxybenzaldehyde and a suitable amine, such as 3-(dimethylamino)propylamine, under acidic or basic conditions.

    E-Isomer Formation: The E-isomer is favored by controlling the reaction conditions, such as temperature and solvent, to promote the formation of the desired geometric isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propenamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amides or alkanes.

    Substitution: Substituted amides or ethers.

Scientific Research Applications

(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(E)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C15H22N2O2/c1-17(2)12-4-11-16-15(18)10-7-13-5-8-14(19-3)9-6-13/h5-10H,4,11-12H2,1-3H3,(H,16,18)/b10-7+

InChI Key

GDUVSJAJKODTDU-JXMROGBWSA-N

Isomeric SMILES

CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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